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molecular formula C8H12N2O B8556163 (2-Aminomethyl-4-methyl-pyridin-3-yl)-methanol CAS No. 1064678-16-5

(2-Aminomethyl-4-methyl-pyridin-3-yl)-methanol

Cat. No. B8556163
M. Wt: 152.19 g/mol
InChI Key: FAOXCSBTFNZZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410134B2

Procedure details

A solution of AlCl3 (0.15 g, 1.1 mmol) in anhydrous THF (1.1 mL) was added dropwise to a stirred solution of 2-cyano-4-methyl-nicotinic acid methyl ester (0.10 g, 0.57 mmol) at −35° C. DIBAL (1.5 M in toluene, 3.0 mL, 4.5 mmol) was then added at −95° C. The reaction mixture was allowed to warm to 4° C. over 5 h and was then quenched by the addition of water (0.20 mL) at −20° C. ACN (17 mL) and concentrated aqueous NH3 (1.4 mL) was added to the mixture. After vigorous stirring for 30 min, the suspension was centrifuged and the precipitate suspended in a solution of ACN (5 mL) and concentrated aqueous NH3 (0.5 mL). After vigorous stirring for 30 min the suspension was centrifuged. The combined supernatants were concentrated in vacuo to give the title compound. MS (m/z): 153.0 [M+H+].
Name
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].C[O:6][C:7](=O)[C:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[N:10][C:9]=1[C:15]#[N:16].CC(C[AlH]CC(C)C)C>C1COCC1>[NH2:16][CH2:15][C:9]1[C:8]([CH2:7][OH:6])=[C:13]([CH3:14])[CH:12]=[CH:11][N:10]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0.1 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1C)C#N)=O
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
After vigorous stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then quenched by the addition of water (0.20 mL) at −20° C
ADDITION
Type
ADDITION
Details
ACN (17 mL) and concentrated aqueous NH3 (1.4 mL) was added to the mixture
STIRRING
Type
STIRRING
Details
After vigorous stirring for 30 min the suspension
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The combined supernatants were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC1=NC=CC(=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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